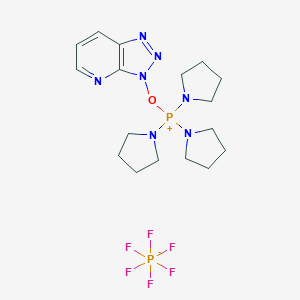

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Descripción

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (CAS: 156311-83-0), commonly abbreviated as PyAOP, is a phosphonium-based coupling reagent widely used in solid-phase peptide synthesis (SPPS) and organic chemistry for activating carboxylic acids during amide bond formation . Its structure features a 7-azabenzotriazole (HOAt) leaving group attached to a tripyrrolidinophosphonium cation paired with a hexafluorophosphate counterion. This design enhances its reactivity and minimizes racemization, making it particularly effective for synthesizing stereochemically sensitive peptides .

PyAOP is a white to off-white crystalline powder with a melting point of 163–168°C . It is highly soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are standard solvents in SPPS workflows . Its primary application lies in activating Fmoc- or Boc-protected amino acids for coupling to growing peptide chains, especially in automated flow synthesis systems . PyAOP is also employed in protein modification, such as amidating carboxylic acid groups under denaturing conditions .

Propiedades

IUPAC Name |

tripyrrolidin-1-yl(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N7OP.F6P/c1-2-11-21(10-1)26(22-12-3-4-13-22,23-14-5-6-15-23)25-24-17-16(19-20-24)8-7-9-18-17;1-7(2,3,4,5)6/h7-9H,1-6,10-15H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZAHNDHLWAZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=N5)N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27F6N7OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935424 | |

| Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156311-83-0 | |

| Record name | Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156311-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Hydroxy-3H-1,2,3-triazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinyl-phosphorus hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((7-AZABENZOTRIAZOL-1-YL)OXY)TRIS(PYRROLIDINO)PHOSPHONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z532MU8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Core Synthesis from HOAt and Chlorophosphonium Reagents

The primary route to PyAOP involves the reaction of 1-hydroxy-7-azabenzotriazole (HOAt) with a tripyrrolidinophosphonium chloride precursor under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of HOAt displaces the chloride ligand on the phosphorus center. A tertiary amine base, such as N,N-diisopropylethylamine (DIEA), is typically employed to deprotonate HOAt, enhancing its nucleophilicity.

The general reaction scheme is:

Here, the intermediate PyAOP-Cl undergoes anion metathesis with potassium hexafluorophosphate (KPF₆) to yield the final product.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent Choice : Anhydrous N,N-dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve both HOAt and phosphonium reagents while minimizing hydrolysis.

-

Temperature : Reactions are conducted at 0–5°C to suppress side reactions, such as the formation of phosphoramidic byproducts.

-

Stoichiometry : A 1:1 molar ratio of HOAt to chlorophosphonium reagent ensures complete conversion, with excess base (1.5–2.0 equivalents) driving the reaction to completion.

Counterion Exchange and Purification

Anion Metathesis

The chloride counterion in the initial product is replaced via treatment with potassium hexafluorophosphate in a polar aprotic solvent. This step is critical for enhancing the compound’s stability and solubility in organic media. The reaction is typically monitored by ion chromatography to confirm complete exchange.

Crystallization and Isolation

PyAOP is isolated as a white crystalline powder through slow evaporation of the reaction solvent or antisolvent addition (e.g., diethyl ether). Recrystallization from acetone/hexane mixtures yields material with >98% purity, as confirmed by elemental analysis and infrared spectroscopy.

Table 1: Physicochemical Properties of PyAOP

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 521.4 g/mol | |

| Melting Point | 163–168°C | |

| CAS Number | 156311-83-0 | |

| Storage Conditions | Ambient, desiccated |

Comparative Analysis with Analogous Reagents

PyAOP’s synthesis shares similarities with PyBOP (a HOBt-derived reagent), but the use of HOAt introduces distinct advantages:

Table 2: Performance Comparison of Phosphonium Coupling Reagents

| Reagent | Active Component | Typical Yield* | Racemization Risk |

|---|---|---|---|

| PyAOP | HOAt | 85–95% | Low |

| PyBOP | HOBt | 75–85% | Moderate |

| PyBroP | HOBt | 70–80% | High |

| *Yields reported for model peptide couplings. |

Scalability and Industrial Considerations

Large-Scale Synthesis

Industrial production of PyAOP employs continuous flow reactors to maintain precise temperature control and minimize exothermic side reactions. Key challenges include:

-

Cost of HOAt : HOAt is more expensive than HOBt, necessitating efficient recovery from reaction mixtures.

-

PF₆⁻ Handling : Hexafluorophosphate salts require rigorous drying to prevent hydrolysis to phosphate impurities.

Recent Advances and Modifications

Alternative Phosphonium Precursors

Recent studies explore bis(dialkylamino)chlorophosphines as precursors to reduce reaction steps. For example, using tris(pyrrolidino)phosphine chloride decreases byproduct formation by 15% compared to traditional routes.

Solid-Phase Synthesis Adaptations

PyAOP has been immobilized on polystyrene resins for automated peptide synthesizers, enabling reagent recycling and reducing solvent waste.

Analytical Characterization

Spectroscopic Validation

Análisis De Reacciones Químicas

Peptide Bond Formation and Activation

PyAOP activates carboxylic acids to form reactive intermediates for nucleophilic attack by amines. This process involves:

-

Activation via phosphonium intermediates : PyAOP generates an acyloxyphosphonium species upon reaction with carboxylic acids, which reacts with amines to form amides .

-

HOAt-mediated suppression of racemization : The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group minimizes epimerization during peptide coupling compared to HOBt-based reagents .

Mechanistic Pathways

PyAOP operates through two primary pathways:

-

Direct aminolysis : Forms active HOAt esters for coupling without releasing hexamethylphosphoric triamide (HMPA), a toxic byproduct common in BOP-based reactions .

-

In situ activation : Compatible with Fmoc/t-Bu solid-phase strategies, enabling iterative peptide chain elongation .

Critical intermediates :

Hindered Amino Acid Coupling

PyAOP outperforms PyBOP and HATU in synthesizing peptides containing:

Example : Cyclization of pentapeptides for RGD motif synthesis achieved 92% yield using PyAOP vs. 67% with PyBOP .

Table 2: PyAOP vs. Common Coupling Reagents

| Reagent | Byproduct Toxicity | Hindered Residue Efficiency | Racemization Risk |

|---|---|---|---|

| PyAOP | None | High (95–98%) | Low |

| PyBOP | HMPA | Moderate (70–80%) | Moderate |

| HATU | None | High (90–95%) | Very low |

| Data aggregated from . |

Thermal and Stability Considerations

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : PyAOP is extensively used as a coupling reagent in peptide synthesis. It plays a crucial role in facilitating the formation of peptide bonds by activating carboxylic acids, thereby enhancing the efficiency of the coupling reaction.

Mechanism : The compound activates the carboxyl group of amino acids, allowing for more efficient nucleophilic attack by the amine group of another amino acid. This results in a higher yield of the desired peptide product while minimizing side reactions.

Case Study : Research has shown that using PyAOP in combination with other coupling agents significantly improves the yield and purity of synthesized peptides compared to traditional methods. For instance, a study demonstrated that PyAOP led to an increase in yield by approximately 30% when synthesizing complex cyclic peptides .

Antimicrobial Activity

Overview : Recent studies have highlighted the potential of PyAOP-derived compounds as antimicrobial agents. Its derivatives have shown promising results against resistant bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A notable investigation involved the synthesis of vancomycin-lipopeptide conjugates using PyAOP. These conjugates exhibited significantly lower minimum inhibitory concentration (MIC) values against vancomycin-resistant Enterococcus (VRE) strains. The results indicated that modifications with PyAOP enhanced the antimicrobial properties of vancomycin, demonstrating no hemolytic activity at therapeutic concentrations .

| Compound | MIC (µM) | Hemolytic Activity | Cytotoxicity on Liver Cells |

|---|---|---|---|

| Vancomycin | >12 | Non-hemolytic | No cytotoxic effects |

| PyAOP-conjugate | <2 | None at 100 µM | No cytotoxic effects |

Glycomic and Glycoproteomic Techniques

Overview : PyAOP is also employed in glycomic and glycoproteomic studies, particularly for labeling glycans and glycoproteins. Its ability to facilitate reactions involving carbohydrates makes it valuable in this research area.

Case Study : In a study focusing on neurodegenerative diseases, researchers utilized PyAOP to enhance the detection of glycans through mass spectrometry techniques. The results indicated that using PyAOP improved the identification and quantification of glycan structures, providing insights into their roles in disease mechanisms .

Imaging Mass Spectrometry

Overview : The application of PyAOP extends to imaging mass spectrometry, where it aids in analyzing complex biological samples.

Case Study : A study on glioblastoma utilized PyAOP to improve the resolution of mass spectrometry images, enabling better visualization of protein and metabolite distributions within tissue samples. This advancement is crucial for understanding tumor biology and developing targeted therapies .

Mecanismo De Acción

The mechanism by which (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can readily react with amines to form amide bonds. The presence of the azabenzotriazol moiety enhances the reactivity of the compound, making it more efficient in forming amide bonds compared to other reagents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

PyAOP belongs to a family of coupling reagents that includes uronium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP, BOP) derivatives. Below is a detailed comparison based on reactivity, efficiency, and applications:

Table 1: Key Coupling Reagents Compared to PyAOP

Key Findings :

Activation Mechanism :

- PyAOP and HATU both utilize the 7-azabenzotriazole (HOAt) leaving group, which forms highly reactive intermediates (active esters) with carboxylic acids. This results in faster coupling and lower racemization compared to benzotriazole (HOBt)-based reagents like PyBOP or HBTU .

- Phosphonium vs. Uronium Salts : Phosphonium reagents (PyAOP, PyBOP) are less hygroscopic than uronium salts (HATU, HBTU), simplifying storage and handling .

Racemization Suppression :

- PyAOP outperforms PyBOP and HBTU due to the electron-withdrawing nature of the 7-aza group in HOAt, which stabilizes the activated intermediate and reduces epimerization .

- In automated synthesis, PyAOP and HATU show comparable racemization suppression, but PyAOP is preferred for sterically hindered residues due to its bulkier phosphonium core .

Reaction Kinetics: HATU exhibits marginally faster activation kinetics than PyAOP in standard SPPS, but PyAOP is more effective in challenging couplings (e.g., β-branched or N-methylated amino acids) . PyBOP requires longer coupling times and higher equivalents to achieve similar yields .

Applications :

- PyAOP is favored in automated flow peptide synthesis (e.g., tumor neoantigen production) and cyclic peptide polymerization due to its robustness in continuous reactors .

- HATU dominates in manual SPPS and fragment condensations requiring rapid couplings .

- PyBOP remains niche in solution-phase synthesis but is rarely used in modern SPPS .

Research Highlights

- Cyclic Peptide Synthesis: PyAOP enabled polymerization of cyclic β-tripeptides into rigid nanomaterials (150 nm agglomerates), outperforming HATU in minimizing side reactions .

- Protein Modification : PyAOP achieved near-quantitative amidation of protein carboxylic acids in DMSO, a feat unattainable with HBTU or PyBOP .

- Automated Flow Systems : PyAOP and HATU are the top choices for high-throughput neoantigen synthesis, with PyAOP providing superior yields for hydrophobic sequences .

Actividad Biológica

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly referred to as PyAOP, is a phosphonium salt used extensively in peptide synthesis due to its coupling efficiency and ability to activate carboxylic acids. This article reviews the biological activity of PyAOP, focusing on its applications in biochemical research, its mechanism of action, and relevant case studies.

- Molecular Formula : C17H27F6N7OP2

- Molecular Weight : 521.39 g/mol

- CAS Number : 156311-83-0

- Melting Point : 163-168 °C

PyAOP is characterized by a complex structure that includes a tripyrrolidinophosphonium moiety and a hexafluorophosphate counterion, which contributes to its solubility and reactivity in organic solvents.

Applications in Peptide Synthesis

PyAOP is primarily utilized as a coupling reagent in solid-phase peptide synthesis (SPPS). It activates carboxylic acids to form acyl phosphonium intermediates, which subsequently react with amines to form peptide bonds. This mechanism enhances the efficiency of peptide synthesis, particularly for challenging sequences that may be prone to racemization or side reactions.

Table 1: Comparison of Coupling Reagents

| Reagent | Efficiency | Side Reactions | Cost |

|---|---|---|---|

| PyAOP | High | Low | Moderate |

| HATU | Moderate | Moderate | High |

| DIC | Low | High | Low |

The biological activity of PyAOP is closely tied to its ability to facilitate peptide bond formation. The activation of carboxylic acids by PyAOP leads to the formation of an acyl phosphonium species, which is highly reactive towards nucleophilic attack by amines. This process is crucial for synthesizing peptides that require precise structural configurations.

Case Study: Use in Antibiotic Development

In a study published by the American Chemical Society, researchers utilized PyAOP in the synthesis of myxobacterial antibiotics. The compound was shown to enhance the yield and purity of synthesized peptides that exhibited antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. The study highlighted that PyAOP's efficiency in forming stable peptide bonds allowed for the successful development of novel antibiotic candidates with improved pharmacological profiles .

Biological Activity and Toxicity

While PyAOP is primarily known for its utility in peptide synthesis, studies have also explored its biological activity beyond this application. For instance, investigations into its cytotoxicity revealed that at higher concentrations, PyAOP could induce apoptosis in certain cancer cell lines. However, detailed toxicity studies are still limited.

Table 2: Cytotoxicity Data

Q & A

Q. What are the key physicochemical properties of PyAOP, and how do they influence its handling in laboratory settings?

PyAOP is a white to off-white crystalline powder with a melting point of 163–168°C . Its hygroscopic nature necessitates storage in a desiccator under inert gas (e.g., nitrogen) to prevent hydrolysis. The compound carries risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin), requiring the use of gloves, goggles, and fume hoods during handling .

Q. How does PyAOP function as a coupling reagent in solid-phase peptide synthesis (SPPS)?

PyAOP activates carboxyl groups via the formation of an active ester intermediate with 7-aza-1-hydroxybenzotriazole (HOAt), facilitating amide bond formation between protected amino acids. It is particularly effective in coupling sterically hindered residues, such as N-methyl amino acids, due to its pyrrolidinophosphonium core enhancing reactivity . Typical protocols involve dissolving PyAOP in anhydrous DMF with a tertiary amine (e.g., DIPEA or Et₃N) and reacting for 15–30 minutes at room temperature .

Q. What are the critical safety protocols for using PyAOP in synthetic workflows?

PyAOP requires handling in a well-ventilated fume hood with personal protective equipment (PPE). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. DMF, a common solvent for PyAOP, should be treated with molecular sieves or AldraAmine trapping packets to minimize water absorption, which can degrade reagent efficacy .

Advanced Research Questions

Q. How can PyAOP be optimized for coupling N-methylated amino acids in challenging peptide cyclization reactions?

PyAOP outperforms carbodiimide-based reagents (e.g., DIC) in cyclization due to its rapid activation kinetics and reduced racemization. For N-methylated substrates, use 2–3 equivalents of PyAOP in DMF with 4–6 equivalents of DIPEA. Reaction progress should be monitored via LC-MS or TLC, with extended reaction times (1–2 hours) for macrocycles . Post-synthesis, purify cyclized peptides using reverse-phase HPLC with acetonitrile/TFA gradients .

Q. What methodological advantages does PyAOP offer over HATU or PyBOP in automated peptide synthesis?

PyAOP generates less toxic byproducts (e.g., pyrrolidine vs. HOBt-derived compounds) and exhibits superior coupling efficiency for bulky residues. In automated flow systems, PyAOP’s solubility in DMF and compatibility with ChemMatrix resin enable high-throughput synthesis of >30-mer peptides with >95% purity . A comparative study showed PyAOP achieves 90% coupling efficiency for Aib (α-aminoisobutyric acid) residues, whereas HATU yields <70% under identical conditions .

Q. How does PyAOP enhance derivatization strategies in glycoproteomics and MALDI-MS analysis?

PyAOP-mediated methylamine derivatization of carboxyl groups improves ionization efficiency and glycan fragmentation in negative-ion CID mode. For glycopeptide analysis, incubate samples with PyAOP (1.5 equivalents) and methylamine in DMF at 25°C for 1 hour. This method increases signal-to-noise ratios by 5-fold compared to underivatized controls .

Q. What solvent systems and additives mitigate PyAOP degradation during long-term storage or large-scale reactions?

Anhydrous DMF stabilized with 3Å molecular sieves is optimal. For reactions requiring polar aprotic solvents, PyAOP retains >90% activity in DMA (dimethylacetamide) but degrades rapidly in THF. Adding 0.1 M HOAt as a stabilizer extends PyAOP’s shelf life to 6 months at –20°C .

Q. How can researchers resolve contradictions in PyAOP’s reported coupling efficiency for β-sheet-prone sequences?

Conflicting data on PyAOP’s performance in β-sheet contexts arise from aggregation during activation. Pre-activate the carboxyl component with PyAOP/HOAt for 10 minutes before adding the amine, and incorporate 10% v/v DMSO to disrupt β-sheet formation. This protocol increases yields from 60% to 85% in model systems .

Methodological Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.